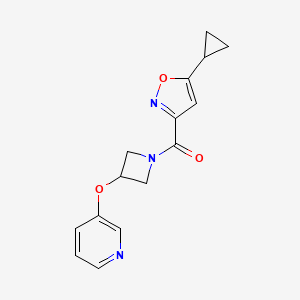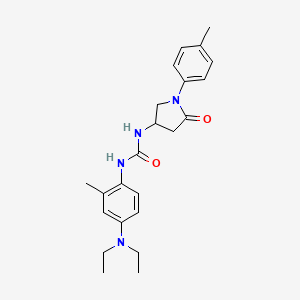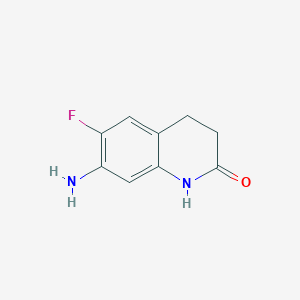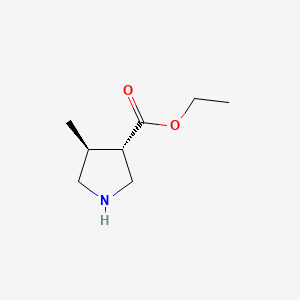![molecular formula C10H11NOS B2541390 6-甲基-2,3-二氢-4H-噻吩并[b]吡喃-4-酮肟 CAS No. 50596-15-1](/img/structure/B2541390.png)
6-甲基-2,3-二氢-4H-噻吩并[b]吡喃-4-酮肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime” is a chemical compound. Based on its name, it likely contains a thiochromenone structure, which is a heterocyclic compound with a sulfur atom, and an oxime functional group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a thiochromenone ring, which is a six-membered ring containing a sulfur atom and a ketone functional group. The “6-methyl” indicates a methyl group attached to the 6th carbon of the ring, and the “oxime” suggests a >C=NOH group, although the exact position of this group on the ring isn’t specified in the name .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ketone could potentially undergo reactions such as nucleophilic addition or reduction, and the oxime group could be involved in reactions such as the Beckmann rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position of the oxime group. Factors such as polarity, molecular size and shape, and functional groups would influence properties such as solubility, melting/boiling points, and reactivity .科学研究应用
Antioxidant Properties
The compound has been found to have antioxidant properties. It is known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
Anticancer Agents
Pyrano[2,3-f]chromene-4,8-dione derivatives, which are related to the compound , have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising results against various human cancer cell lines.
Mutagenic and Toxicological Studies
Hydroxylamine, a derivative of ammonia, is involved in many biological and pathological processes such as inflammation and bio-nitrification . However, it can act as a mutagen and an acute toxicant for plants, animals, and humans, and an agent for inducing physiological changes .
Environmental Impact
Hydroxylamine can generate nitrogen oxide in oceanic environments, making it a hazardous substance . Therefore, studying this compound can help in understanding and mitigating its environmental impact.
Industrial Production Processes
Hydroxylamine is used in many organic syntheses, including pharmaceutical and industrial production processes . Therefore, the compound , being a derivative of hydroxylamine, could potentially have similar applications.
Electrochemical Analysis
A study has shown that a glassy carbon electrode surface modified with nitrogen-doped hollow carbon spheres (N-HCSs) can be used for the determination of hydroxylamine . This suggests that the compound could potentially be used in electrochemical sensors or other similar applications.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-2-3-10-8(6-7)9(11-12)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXVJKMORSSTJ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2541310.png)
![7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2541311.png)
![benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2541312.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)



![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)
![Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2541325.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)prop-2-en-1-one](/img/structure/B2541329.png)
![2-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}-1,5-dimethyl-1H-pyrrol-2-yl)-N,N-diethyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2541330.png)